molecular formula C11H14O3 B1596045 Phenylacetaldehyde glyceryl acetal CAS No. 5694-72-4

Phenylacetaldehyde glyceryl acetal

Cat. No.: B1596045
CAS No.: 5694-72-4
M. Wt: 194.23 g/mol
InChI Key: ZPENOSKWEKGDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylacetaldehyde glyceryl acetal (CAS 29895-73-6), also known commercially as Hyacinth Acetals or Acetal CD, is a fragrance and flavor ingredient of significant interest for product research and development. It is formally an acetal, a class of compounds known for their stability, which it forms from phenylacetaldehyde and glycerol . This structure exists as a mixture of isomeric forms, primarily 5-hydroxymethyl-2-phenyl-1,3-dioxolan and 5-hydroxy-2-phenyl-1,3-dioxane . Its key value in research lies in its ability to provide a long-lasting, complex floral bouquet, characterized by nuanced notes of hyacinth, dried rose, honey, cyclamen, and green tea, with exceptional tenacity exceeding 360 hours . From a mechanistic perspective, its research applications often exploit its stability compared to its aldehyde precursor. It can act as a stable source for the gradual release of phenylacetaldehyde under certain conditions, a molecule known to form from the Strecker degradation of phenylalanine . This makes it a valuable subject for studies on fragrance longevity, fixation, and controlled release in various matrices. It is widely investigated for use as a heart-note fixative in white floral accords, hyacinth and rose recreations, and chypre compositions . Beyond perfumery, it also finds application in flavor research, where it imparts sweet, honey-like, and herbal nuances . The compound is recognized for its high stability across a broad pH range, maintaining its odor profile in diverse formulation environments from acidic cleansers to alkaline shampoos . It is listed under FEMA 2877 and JECFA 1004 for flavoring substances and is compliant with IFRA standards for fragrance use with no restrictions for certain product categories . This product is intended for research and development purposes by qualified professionals only. It is labeled "For Research Use Only (RUO)" and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-benzyl-1,3-dioxolan-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C11H14O3/c12-7-10-8-13-11(14-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZPENOSKWEKGDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201014563
Record name 2-(Phenylmethyl)-1,3-dioxolane-4-methanol
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Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Colourless viscous liquid; very faint, sweet-green rosy odour
Record name Phenylacetaldehyde glyceryl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Phenylacetaldehyde glyceryl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.158-1.168
Record name Phenylacetaldehyde glyceryl acetal
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CAS No.

5694-72-4, 29895-73-6
Record name 2-(Phenylmethyl)-1,3-dioxolane-4-methanol
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Record name 4-Hydroxymethyl-2-benzyl-1,3-dioxolane
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Record name Phenylacetaldehyde glyceryl acetal
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Record name Benzeneacetaldehyde, cyclic acetal with 1,2,3-propanetriol
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Record name 1,3-Dioxolane-4-methanol, 2-(phenylmethyl)-
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Record name 2-(Phenylmethyl)-1,3-dioxolane-4-methanol
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Record name Benzeneacetaldehyde, cyclic acetal with glycerol
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Record name 2-benzyl-1,3-dioxolan-4-ylmethanol
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Record name 4-HYDROXYMETHYL-2-BENZYL-1,3-DIOXOLANE
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Record name 2-Benzyl-5-hydroxymethyl-1,3-dioxolane
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Synthetic Methodologies for Phenylacetaldehyde Glyceryl Acetal

Traditional Acetalization Routes from Phenylacetaldehyde (B1677652) and Glycerol (B35011)

The conventional method for synthesizing Phenylacetaldehyde Glyceryl Acetal (B89532) involves the direct condensation of phenylacetaldehyde and glycerol under acidic conditions. google.com This process is typically carried out in the presence of an inert solvent to facilitate the reaction and control the environment.

A common approach utilizes a molar ratio of phenylacetaldehyde to glycerol ranging from 1:1 to 1:2. google.com The reaction is catalyzed by mineral acids or organic acids. google.com To drive the reaction towards the product side, the water formed during the condensation is continuously removed, often using a Dean-Stark apparatus when reacting under reflux. rsc.org Research based on this traditional methodology has reported high yields, with one patent claiming a total yield of 86.7% under optimized conditions. google.com The reaction conditions, however, often require long durations, extending from 15 to 30 hours, at mild temperatures of 10 to 30°C. google.com

Table 1: Traditional Synthesis Parameters for Phenylacetaldehyde Glyceryl Acetal

Parameter Details Source
Reactants Phenylacetaldehyde, Glycerol google.com
Molar Ratio 1:1 to 1:2 (Phenylacetaldehyde:Glycerol) google.com
Catalysts Mineral acids (e.g., Sulfuric acid), Organic acids (e.g., p-Toluenesulfonic acid, Oxalic acid) google.com
Solvents Inert solvents (e.g., Benzene (B151609), Toluene (B28343), Cyclohexane) google.com
Temperature 10–30 °C google.com
Reaction Time 15–30 hours google.com

| Reported Yield | 86.7% | google.com |

Advanced Catalytic Approaches in Synthesis

While effective, traditional homogeneous catalysts present economic and environmental challenges, including difficulty in recovery and reuse, potential for corrosion, and the generation of toxic waste. rsc.org This has spurred research into advanced catalytic approaches that offer greater sustainability and efficiency. These modern methods are broadly categorized into advanced homogeneous and heterogeneous catalysis.

Homogeneous catalysis for this reaction primarily involves the use of Brønsted and Lewis acids, which remain dissolved in the reaction medium.

Brønsted acids are proton donors that catalyze the acetalization reaction by activating the carbonyl group of phenylacetaldehyde. mdpi.com The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol. mdpi.comnih.gov

Commonly used Brønsted acids in this context include:

Sulfuric acid (H₂SO₄) google.comrsc.org

Hydrochloric acid (HCl) rsc.org

p-Toluenesulfonic acid (p-TSOH) google.comrsc.org

Oxalic acid google.com

These catalysts are effective in promoting the reaction; however, their use necessitates neutralization and separation steps, which can complicate the purification process and generate waste. rsc.org

Lewis acids, which are electron-pair acceptors, also serve as effective homogeneous catalysts for glycerol acetalization. rsc.orgnih.gov Instead of donating a proton, a Lewis acid coordinates to the carbonyl oxygen of phenylacetaldehyde. This coordination withdraws electron density from the carbonyl group, thereby activating it for nucleophilic attack by glycerol in a manner analogous to Brønsted acid catalysis. rsc.org

Examples of Lewis acids that have been cited for use in glycerol acetalization reactions include:

Gold(III) chloride (AuCl₃) rsc.org

Silver tetrafluoroborate (B81430) (AgBF₄) rsc.org

Iron(III) tetrachloride hydrate (B1144303) (FeCl₃·H₂O, which forms FeCl₄⁻ species) rsc.org

Like their Brønsted acid counterparts, these homogeneous Lewis acid catalysts are difficult to recover from the reaction mixture. rsc.org

To overcome the limitations of homogeneous systems, significant research has focused on developing solid, heterogeneous catalysts. These catalysts are insoluble in the reaction medium, allowing for easy separation by filtration and subsequent reuse, which aligns with the principles of green chemistry. rsc.orgymerdigital.com Their high surface area and well-defined active sites can also lead to enhanced catalytic activity and selectivity. ymerdigital.com

Among the most promising heterogeneous catalysts for this transformation are Metal-Organic Frameworks (MOFs), particularly those based on zirconium. rsc.org Zirconium-containing MOFs like UiO-66 and its amino-functionalized variant, UiO-66-NH₂, have demonstrated high efficiency in the acetalization of phenylacetaldehyde with glycerol. rsc.orgresearchgate.net

These MOFs function as solid acid catalysts. Their catalytic activity is attributed to the presence of Brønsted acid sites that arise from strongly polarized water molecules adsorbed onto coordinatively unsaturated Zr⁴⁺ centers, which are associated with "missing linker" defects within the MOF structure. rsc.orgnih.gov A direct correlation has been observed between the number of these defective sites and the catalytic activity of the UiO-66 material. rsc.org

Studies show that with UiO-66 as a catalyst, the reaction proceeds to high yields in relatively short reaction times (e.g., 2 hours) under reflux in toluene. rsc.org The reaction yields a mixture of 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) isomers, and the ratio between these products can be modulated by the specific catalyst used and the reaction duration. rsc.org These catalysts have proven to be stable under the reaction conditions and can be recovered and reused without a significant loss of activity or selectivity. rsc.org

Table 2: Research Findings on UiO-66 Catalyzed Synthesis of this compound

Catalyst Reactant Ratio (PhA:Glycerol) Solvent Temperature Time (h) Conversion Dioxolane:Dioxane Ratio Source
UiO-66 1:2 Toluene Reflux 2 High 2.8 to 4.6 (variable) rsc.org

| UiO-66-NH₂ | 1:2 | Toluene | Reflux | 2 | High | Variable | rsc.org |

Heterogeneous Catalysis for Sustainable Production

Metal-Organic Frameworks (MOFs) as Catalysts
UiO-66 and Substituted UiO-66 Materials

UiO-66, with its chemical formula Zr₆O₄(OH)₄(BDC)₆ (where BDC is 1,4-benzenedicarboxylate), is constructed from zirconium oxide clusters connected by BDC linkers. The synthesis typically involves a solvothermal reaction between a zirconium salt, like ZrO(NO₃)₂·2H₂O, and terephthalic acid in a solvent such as dimethylformamide (DMF). mdpi.com

The catalytic activity of UiO-66 materials in the synthesis of this compound is significant, leading to high yields of the desired fragrance in relatively short reaction times. rsc.orgrsc.org For instance, both UiO-66 and its amino-functionalized counterpart, UiO-66-NH₂, have demonstrated their efficacy as heterogeneous catalysts for this reaction. rsc.orgrsc.org The reaction produces a mixture of 1,3-dioxolanes and 1,3-dioxanes, and the ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. rsc.orgrsc.org

The introduction of substituents on the organic linker, such as an amino group in UiO-66-NH₂, can modulate the electronic properties and, consequently, the catalytic performance of the material. mdpi.com These modifications can affect the acidity of the catalyst, which in turn influences the reaction rate and selectivity. mdpi.com

CatalystPhenylacetaldehyde Conversion (%)Dioxolane/Dioxane RatioReaction Time (h)
UiO-66-1596.33.424
UiO-66-NH₂Not Specified2.8 - 4.62

This table presents data on the catalytic performance of UiO-66 materials in the acetalization of phenylacetaldehyde with glycerol. Data sourced from multiple studies. rsc.orgrsc.org

Influence of Linker Defects and Acidity Profiles

The catalytic prowess of UiO-66 materials is intrinsically linked to the presence of "missing linker" defects within their crystalline structure. rsc.orgacs.org In an ideal, defect-free UiO-66 structure, the zirconium clusters are fully coordinated, leaving no open sites for catalytic activity. acs.org However, the synthesis process often results in the absence of some organic linkers, creating coordinatively unsaturated Zr⁴⁺ sites. acs.orgnih.gov

These defect sites are crucial for catalysis as they can act as Lewis acid centers. acs.orgnih.gov Furthermore, when the material is hydrated, water molecules can coordinate to these unsaturated Zr⁴⁺ sites. The strong polarization of these water molecules induces Brønsted acidity. rsc.orgnih.govcsic.es This dual Lewis and Brønsted acidity allows for a versatile catalytic system. The degree of hydration can be controlled to shift the dominant acidity from Brønsted (in the hydrated state) to Lewis (in the dehydrated state). nih.govcsic.es

Research has shown a direct correlation between the number of linker defects and the catalytic activity of UiO-66 in the acetalization of phenylacetaldehyde with glycerol. rsc.orgresearchgate.net A higher concentration of defects leads to an increased number of active sites and, consequently, enhanced catalytic performance. rsc.orgcsic.es The nature of the organic linker's substituents can also influence the Lewis acidity of the zirconium sites at these defects. mdpi.com For example, electron-withdrawing groups tend to increase Lewis acidity, while electron-donating groups have the opposite effect. mdpi.com However, the Brønsted acidity of the zirconium oxo-clusters remains largely unaffected by these substitutions. mdpi.com

The creation of these defects can be intentionally modulated during synthesis by using techniques like adding monocarboxylic acids as modulators. acs.org The pKa and concentration of the modulator can systematically control the density of defects. acs.org Hemilabile linkers, which contain a secondary coordinating group in addition to the carboxylate, can also be employed to create a high number of stable defects. nih.govbohrium.com

Zeolite-Based Catalysts

Zeolites, crystalline aluminosilicates with well-defined microporous structures, are another important class of heterogeneous catalysts for the synthesis of this compound. rsc.org Their catalytic activity stems from their acidic properties and shape-selective nature. sapub.orgyoutube.com

Structural and Acidic Properties of Zeolites

Zeolites are composed of silica (B1680970) and alumina (B75360) tetrahedra linked through shared oxygen atoms, forming a three-dimensional framework with channels and cavities of molecular dimensions. sapub.org The substitution of a Si⁴⁺ cation with an Al³⁺ cation in the framework generates a net negative charge, which is balanced by a counter-ion, typically a proton or a metal cation. mdpi.com When the counter-ion is a proton, the zeolite exhibits Brønsted acidity, which is a primary driver of its catalytic activity in many reactions, including acetalization. sapub.orgmdpi.com

The acidity of zeolites, both Brønsted and Lewis, can be tailored by modifying the silicon-to-aluminum (Si/Al) ratio. mdpi.com A lower Si/Al ratio generally leads to a higher concentration of acid sites. The strength of these acid sites is also a critical factor. In some cases, dealumination processes, which remove aluminum from the framework, can create mesopores and alter the acidity, impacting catalytic performance. rsc.org

The pore structure of zeolites imparts shape selectivity, meaning that the size and shape of the reactant and product molecules can influence their ability to access the active sites within the pores. youtube.com This property can be advantageous in controlling the selectivity of a reaction.

Catalytic Activity of Beta Zeolites and USY Zeolites

Different zeolite structures have been investigated for the synthesis of fragrance acetals. Beta zeolites and USY (Ultra-Stable Y) zeolites are among those that have shown catalytic activity in the acetalization of phenylacetaldehyde with glycerol. rsc.org

The performance of these zeolites is influenced by their structural characteristics, such as pore size and dimensionality, as well as their acidic and hydrophobic/hydrophilic properties. rsc.org For instance, the conversion of glycerol over zeolite catalysts can be affected by the presence of water, which can impact catalyst stability. nih.gov

A patent describes a process for synthesizing acetals and ketals using hydrogen-type silicate (B1173343) zeolites, including ZSM-5, ZSM-11, Beta, and MOR, demonstrating the broad applicability of zeolites in this type of reaction. google.com

Delaminated Zeolites for Enhanced Catalysis

To overcome the diffusion limitations often encountered with microporous zeolites, especially when dealing with larger molecules, researchers have developed delaminated zeolites. northeastern.edu These materials are created from layered zeolite precursors that are exfoliated into thin sheets. northeastern.eduresearchgate.net

This delamination process significantly increases the external surface area of the catalyst, making the active sites more accessible to reactant molecules. researchgate.net The resulting material retains the strong acidity and stability characteristic of zeolites while offering the high accessibility of amorphous materials. osti.gov Delaminated zeolites, such as ITQ-2, which is derived from the MCM-22 precursor, have shown promise in various acid-catalyzed reactions. researchgate.netkorea.ac.kr While this approach improves accessibility, it can sometimes lead to a decrease in the number of certain types of acid sites, which may affect catalytic activity and stability in some reactions. korea.ac.kr

Supported Acid Catalysts (e.g., SiO₂ Supported Tungstophosphoric Acid)

Supported acid catalysts represent another viable route for the synthesis of this compound. These catalysts typically consist of a strong acid, such as a heteropolyacid, dispersed on a high-surface-area support like silica (SiO₂).

The loading of the heteropolyacid on the support is a critical parameter. Studies on the synthesis of other acetals have shown that there is an optimal loading percentage for achieving maximum catalytic activity. researchgate.net These supported catalysts have demonstrated high yields and excellent reusability in various acetalization reactions. researchgate.net The sol-gel method is a common technique for preparing these catalysts, allowing for the encapsulation of the heteropolyacid within the silica matrix. nih.govacs.org The choice of solvent during the sol-gel process can influence the textural properties of the final material, such as surface area and porosity, which in turn affect catalytic stability and activity. nih.govacs.org

Other Solid Acid Catalysts (e.g., Sn–Al-MCM-41, SO4²⁻/CeO2–ZrO2, Kaolin)

In the quest for efficient and environmentally benign catalysts for acetal synthesis, several solid acid materials have been investigated. These catalysts offer advantages such as ease of separation, reusability, and reduced corrosion issues compared to traditional homogeneous acid catalysts.

SO4²⁻/CeO2–ZrO2: A sulfated ceria-zirconia mixed oxide, synthesized via a combustion method, has been employed as a heterogeneous catalyst for the acetalization of glycerol. researchgate.net This catalyst exhibits enhanced surface acidity and superior physicochemical properties compared to the individual oxides. researchgate.net The presence of both medium and strong Lewis acid sites contributes to its catalytic activity. researchgate.net Studies on the acetalization of glycerol with benzaldehyde (B42025) using this catalyst have shown its potential for producing cyclic acetals. researchgate.net

Kaolin: Natural kaolin, a type of clay, has been reported as a cost-effective and eco-friendly heterogeneous catalyst for the chemoselective synthesis of acyclic acetals. researchgate.netymerdigital.com This clay, characterized by techniques such as XRD, FTIR, BET, and SEM, has demonstrated its efficacy in protecting various aldehydes, yielding the corresponding acetals in moderate to excellent yields. researchgate.net The acetalization reaction can be carried out in ethanol, and the catalyst is recyclable and suitable for gram-scale synthesis. researchgate.net One study reported a 75% conversion for the synthesis of acyclic acetals on the surface of Algerian natural kaolin. ymerdigital.com

Enzymatic Synthesis Approaches

Enzymatic catalysis presents a green and highly selective alternative to chemical methods for the synthesis of esters and other compounds. Lipases, in particular, are versatile biocatalysts that can function in both aqueous and non-aqueous environments, catalyzing hydrolysis as well as synthesis reactions like esterification. jmbfs.org

The use of lipases for the synthesis of glyceryl esters has been explored. For instance, a solvent-free synthesis of glyceryl ferulate was achieved using a commercial microbial lipase (B570770) from Candida antarctica. nih.gov This process was optimized to achieve a high yield by employing a vacuum-rotary evaporation strategy. nih.gov

While direct enzymatic synthesis of this compound is not extensively documented, the principles of lipase-catalyzed esterification and transesterification suggest its feasibility. jmbfs.org Lipases are known to catalyze reactions involving a wide range of substrates. jmbfs.org For example, lipases from Rhizomucor miehei and porcine pancreas have been successfully used for the regioselective synthesis of L-phenylalanyl-D-glucose esters. nih.gov This demonstrates the potential of enzymes to catalyze reactions involving phenyl-containing molecules and polyols. The specificity of enzymes could also offer better control over the formation of the desired acetal isomers. acs.org

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible chemical processes. researchgate.netsphinxsai.comrsc.org These principles aim to reduce waste, use safer chemicals and solvents, improve energy efficiency, and utilize renewable resources. researchgate.netsphinxsai.com

Solvent-Free and Minimized-Solvent Reaction Systems

A key principle of green chemistry is the reduction or elimination of solvents in chemical reactions. sphinxsai.com Solvent-free, or neat, reaction conditions can lead to higher reaction rates, easier product separation, and reduced environmental impact from volatile organic compounds.

The synthesis of acetals from glycerol under solvent-free conditions has been demonstrated as a sustainable approach. ymerdigital.com For instance, the reaction of glycerol with furfural (B47365) to produce the corresponding acetal has been carried out under neat conditions using various homogeneous Lewis acids and heterogeneous solid acids as catalysts. researchgate.net This method is also applicable to crude glycerol, a byproduct of biodiesel production, further enhancing its green credentials. researchgate.net Similarly, the enzymatic synthesis of glyceryl ferulate has been successfully performed under solvent-free conditions, showcasing the viability of this approach in biocatalysis. nih.gov

Photochemical Synthesis Protocols

Photochemical methods offer a green alternative for chemical synthesis by utilizing light as an energy source, often at ambient temperature. ymerdigital.com A green photochemical protocol using Eosin Y as a photocatalyst with green LED light has been employed for the synthesis of acetals from a range of aromatic and aliphatic aldehydes in high yields. ymerdigital.com This method avoids the need for harsh reagents and high temperatures, aligning with the principles of green chemistry.

Reaction Optimization and Process Engineering

To maximize the efficiency and yield of this compound synthesis, careful optimization of reaction parameters is essential. Process engineering plays a vital role in scaling up the reaction from the laboratory to an industrial scale.

Influence of Reaction Parameters (Temperature, Stoichiometry, Time)

The conversion of reactants and the selectivity towards the desired acetal products are significantly influenced by several key parameters:

Temperature: Reaction temperature affects the rate of reaction. researchgate.net In the synthesis of phenylglycol acetal, a related compound, the reaction temperature is controlled between 10–30 °C. google.com For the acetalization of glycerol, temperatures can range from room temperature to higher temperatures like 70 °C, depending on the catalyst and reaction system. mdpi.com Increasing the reaction temperature generally increases the conversion rate, but it can also lead to the formation of byproducts. researchgate.net

Stoichiometry: The molar ratio of the reactants, phenylacetaldehyde and glycerol, is a critical factor. A patent for the synthesis of phenylglycol acetal specifies a molar ratio of phenylacetic aldehyde to phenylglycol of 1:1 to 1:2. google.com In glycerol acetalization, the molar ratio of glycerol to the aldehyde or ketone can influence the equilibrium of the reaction.

Time: The duration of the reaction is another important parameter to optimize. For the synthesis of phenylglycol acetal, the reaction time is reported to be between 15 and 30 hours. google.com In other acetalization reactions, the time can vary from as short as 30 minutes to several hours, depending on the specific conditions and catalyst used. mdpi.com

The interplay of these parameters is crucial for achieving high yields and selectivity. For example, in the synthesis of glycerol acetals, optimizing the temperature and reaction time can significantly impact the conversion of glycerol and the yield of the desired acetal products. researchgate.net

Below is an interactive data table summarizing the influence of various catalysts and conditions on acetal synthesis.

CatalystAldehyde/KetoneAlcoholSolventTemperature (°C)Time (h)Yield/ConversionReference
Mineral/Organic AcidsPhenylacetic aldehydePhenylglycolBenzene, Toluene, etc.10-3015-30High Yield google.com
Sulfated CeO2–ZrO2BenzaldehydeGlycerolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified researchgate.net
Natural KaolinVarious AldehydesEthanolEthanolNot SpecifiedNot SpecifiedModerate to Excellent researchgate.net
Candida antarctica LipaseEthyl FerulateGlycerolSolvent-Free601096% Yield nih.gov
Eosin Y (Photocatalyst)Various AldehydesNot SpecifiedNot SpecifiedAmbientNot SpecifiedHigh Yields ymerdigital.com

Catalyst Reusability and Stability

The economic and environmental viability of this compound synthesis is significantly enhanced by the use of reusable and stable catalysts. Traditional homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, while effective, pose challenges in separation from the product mixture, leading to corrosive waste streams and product contamination. google.com Consequently, research has shifted towards heterogeneous solid acid catalysts, which can be easily recovered and reused over multiple reaction cycles.

The stability of these catalysts is paramount. Leaching of active sites into the reaction medium can not only decrease catalytic activity over time but also compromise the purity of the final product. An ideal catalyst maintains its structural integrity and chemical activity after numerous cycles. For instance, in related acetalization reactions, gold-based catalysts, such as a cationic Au(I) complex, have demonstrated the ability to be recovered and reused for up to seven cycles with yields of the acetal remaining above 90%. mdpi.com Similarly, acid ion-exchange resins like Amberlyst-15 have been identified as suitable reusable catalysts for the acetalization of glycerol. mdpi.com

The performance of a reusable catalyst is often evaluated by monitoring the conversion of reactants and the selectivity towards the desired acetal product over a series of reaction runs. A decline in performance may indicate catalyst deactivation through mechanisms such as poisoning of active sites, physical degradation, or fouling by reaction byproducts.

Table 1: Catalyst Reusability in Acetalization Reactions

Catalyst TypeReactantsNumber of CyclesFinal Yield/ConversionReference
Cationic Au(I) complexGlycerol, various aldehydes/ketones7>90% yield mdpi.com
Acid ion-exchange resins (e.g., Amberlyst-15)Glycerol, AcetaldehydeNot specified70-80% glycerol conversion mdpi.com
Sulfonated carbon-silica compositeGlycerol, AcetoneNot specified82% glycerol conversion mdpi.com

This table presents data on catalyst reusability from analogous acetalization reactions, highlighting the potential for similar performance in this compound synthesis.

Continuous-Flow Reaction Systems

The transition from traditional batch processing to continuous-flow reaction systems represents a significant advancement in the synthesis of fine chemicals like this compound. umontreal.ca Continuous-flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. umontreal.caresearchgate.net These systems typically involve pumping the reactants through a heated tube or column packed with a heterogeneous catalyst (a packed-bed reactor). researchgate.net

For the synthesis of this compound, a continuous-flow setup would allow for the uninterrupted production of the acetal, minimizing downtime associated with batch reactors. The use of immobilized catalysts in these systems is particularly advantageous as it simplifies product isolation and purification, further streamlining the manufacturing process. umontreal.ca The efficient mixing and heat exchange characteristics of microreactors or flow reactors can also help to control the exothermic nature of the reaction and minimize the formation of unwanted byproducts. umontreal.ca

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis

ParameterBatch SynthesisContinuous-Flow Synthesis
Operation Discontinuous, step-wiseUninterrupted, continuous
Heat & Mass Transfer Often limited, potential for hotspotsExcellent, high surface-area-to-volume ratio
Safety Higher risk with large volumes of reactantsInherently safer due to small reaction volumes
Process Control Less precisePrecise control of temperature, pressure, and residence time
Productivity Limited by reactor size and cycle timeHigh throughput, potential for automation
Catalyst Handling Separation can be complex (if homogeneous)Simplified with packed-bed reactors

Mechanistic Investigations of Acetal Formation and Isomerization

Proposed Reaction Mechanisms for Catalyzed Acetalization

The formation of acetals from aldehydes and alcohols is typically catalyzed by acids. ymerdigital.com The generally accepted mechanism for the acid-catalyzed acetalization of glycerol (B35011) involves several key steps, beginning with the activation of the carbonyl compound. mdpi.comlibretexts.org

Role of Brønsted and Lewis Acid Sites in Catalysis

Both Brønsted and Lewis acids can catalyze the acetalization of glycerol. researchgate.net Brønsted acids, which are proton donors (H+), and Lewis acids, which are electron-pair acceptors, play a crucial role in activating the carbonyl group for nucleophilic attack. mdpi.comresearchgate.net

Brønsted Acid Catalysis: Homogeneous mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid are effective Brønsted acid catalysts. mdpi.com The catalytic cycle begins with the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. mdpi.comlibretexts.org Studies comparing different catalysts have shown that the strength and concentration of Brønsted acid sites can directly impact the reaction rate and glycerol conversion. mdpi.comresearchgate.net For instance, in the acetalization of glycerol with acetone, catalysts with a higher strength of Brønsted acidity demonstrated greater conversion and yield. researchgate.net Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs) like UiO-66, can also provide Brønsted acid sites. rsc.orgbohrium.com In the case of Zr-containing UiO-66 used for phenylacetaldehyde (B1677652) acetalization, Brønsted acidity arises from water molecules polarized by zirconium ions at defect sites within the framework. rsc.org

Lewis Acid Catalysis: Lewis acid sites, such as those found on metal oxides (e.g., TiO₂–SiO₂, ZrO₂) or certain modified materials, can also promote acetalization. mdpi.comnih.gov Some research suggests that Lewis acid sites are less effective than Brønsted sites for this reaction. mdpi.comresearchgate.net However, the combination of both Brønsted and Lewis sites has been noted as a favorable factor in some catalytic systems. researchgate.net The catalytic activity in these systems often follows the order: Lewis < Lewis + Brønsted < Brønsted. researchgate.net

Research indicates that for glycerol acetalization, Brønsted acid sites are generally more favorable for the transformation into the final acetal (B89532) product compared to Lewis acid sites. researchgate.netexlibrisgroup.com

Electrophilic Activation of Carbonyl Compounds

A critical step in the mechanism is the electrophilic activation of the carbonyl group of phenylacetaldehyde. rsc.orgchemistrysteps.com The carbonyl carbon is inherently electrophilic due to the higher electronegativity of the oxygen atom, which polarizes the C=O bond. masterorganicchemistry.com However, this electrophilicity is often insufficient for a reaction with a weak nucleophile like glycerol.

Acid catalysts enhance the carbonyl's reactivity. libretexts.orgyoutube.com In Brønsted acid catalysis, a proton (H⁺) reversibly binds to the carbonyl oxygen. libretexts.org This protonation places a positive charge on the oxygen, which is then delocalized via resonance, placing a significant partial positive charge on the carbonyl carbon. chemistrysteps.com This makes the carbon atom much more susceptible to attack by a nucleophile. chemistrysteps.comlibretexts.org This activation step is essential to initiate the reaction, as acetal formation is generally not feasible under neutral or basic conditions. youtube.com

Nucleophilic Addition Pathways

Following the activation of the phenylacetaldehyde carbonyl group, the hydroxyl groups of glycerol act as nucleophiles. masterorganicchemistry.com The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to form the stable cyclic acetal. libretexts.orglibretexts.org

The proposed pathway is as follows:

First Nucleophilic Attack: A hydroxyl group from the glycerol molecule attacks the highly electrophilic carbonyl carbon of the activated phenylacetaldehyde. libretexts.org This breaks the C=O pi bond, with the electrons moving to the protonated oxygen, neutralizing it. This step results in the formation of a protonated hemiacetal. libretexts.orgyoutube.com

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgyoutube.com

Formation of an Oxonium Ion: The lone pair of electrons on the adjacent ether oxygen helps to push out the water molecule, forming a resonance-stabilized oxonium ion where the carbon has a double bond to the oxygen. libretexts.org

Second Nucleophilic Attack (Intramolecular): Another hydroxyl group from the same glycerol molecule attacks the electrophilic carbon of the oxonium ion. This intramolecular cyclization is what forms the characteristic five-membered (dioxolane) or six-membered (dioxane) ring. ymerdigital.com

Final Deprotonation: A final deprotonation step by a base regenerates the acid catalyst and yields the final neutral cyclic acetal product, phenylacetaldehyde glyceryl acetal. libretexts.org

Isomerization Processes: Dioxolane-to-Dioxane Ratios and Selectivity Control

The reaction between phenylacetaldehyde and glycerol produces a mixture of two main structural isomers: a five-membered ring (2-benzyl-4-hydroxymethyl-1,3-dioxolane) and a six-membered ring (2-benzyl-5-hydroxy-1,3-dioxane). rsc.orgresearchgate.net Each of these can also exist as stereoisomers (E/Z or cis/trans). rsc.org The ratio of these dioxolane to dioxane products is a critical aspect of the synthesis, as it can affect the final properties of the product mixture. ymerdigital.com

The formation of the five-membered ring (dioxolane) typically involves the reaction of the aldehyde with the primary (C1) and secondary (C2) hydroxyl groups of glycerol. The six-membered ring (dioxane) is formed by the reaction with the two primary (C1 and C3) hydroxyl groups. Generally, the five-membered dioxolane isomer is considered the kinetic product, as its formation is often faster, while the six-membered dioxane isomer is the thermodynamic product, being more stable. mdpi.com

Several factors influence the selectivity and the final dioxolane-to-dioxane ratio:

Catalyst Type: The choice of catalyst can significantly alter the product ratio. For the acetalization of phenylacetaldehyde with glycerol using UiO-66 MOF catalysts, the dioxolane/dioxane ratio could be modified from 2.8 to 4.6 by changing the catalyst's functional groups and defect concentration. rsc.org

Reaction Time and Temperature: As the reaction progresses, an initial kinetically favored product ratio can shift towards a thermodynamically more stable one, especially at higher temperatures. mdpi.com Some studies on other aldehydes show that lower temperatures tend to favor the five-membered ring. mdpi.com

Isomer Interconversion: In the presence of an acid catalyst, the isomers can interconvert, eventually reaching an equilibrium mixture. msu.edu However, certain catalytic systems, such as UiO-66, may limit this isomerization process due to steric constraints within the catalyst's pores. rsc.org

The table below summarizes findings on isomer selectivity from various studies on glycerol acetalization with different aldehydes, which provides context for the factors controlling the formation of this compound isomers.

AldehydeCatalystDioxolane Selectivity (%)Dioxane Selectivity (%)Reference
Benzaldehyde (B42025)Hβ and MMT-K10 zeolites>95 (combined acetals)>95 (combined acetals) frontiersin.org
BenzaldehydeSO₄²⁻/CeO₂–ZrO₂87.212.8 nih.gov
Furfural (B47365)Amberlyst-366040 frontiersin.org
Para-formaldehydeNot specified3466 frontiersin.org
CitralPW4-K-67525 mdpi.com

Table data is illustrative of general trends in glycerol acetalization.

Kinetic Studies of Acetalization Reactions

Kinetic studies are essential for understanding reaction rates and optimizing industrial-scale production. nih.gov The acetalization of glycerol is a reversible reaction, and its kinetics can be influenced by temperature, reactant molar ratio, and catalyst loading. msu.eduresearchgate.net

Several kinetic models have been proposed for glycerol acetalization. A pseudo-homogeneous model, which assumes the reaction rate depends primarily on the concentration of the limiting reactant (glycerol), has been successfully applied. nih.govresearchgate.net This model provided a good correlation with experimental data for the acetalization of glycerol with benzaldehyde, suggesting the rate was dependent on glycerol concentration and that the acetal formation step was instantaneous. nih.gov

In another study involving the reaction of glycerol with 1,1-diethoxyethane (a transacetalization reaction), a second-order kinetic model was proposed. msu.edu This model was used to calculate rate constants, activation energies, and equilibrium constants based on experimental results. msu.edu Kinetic analysis for the reaction between glycerol and formaldehyde (B43269) also employed a pseudo-homogeneous model to determine the reaction order. researchgate.net

Key findings from kinetic studies of related acetalization reactions include:

The reaction is often subject to thermodynamic limitations, with equilibrium conversions being a key factor. researchgate.net

Increasing the molar ratio of the aldehyde or ketone to glycerol can shift the equilibrium towards the products. researchgate.net

Stirring speed can influence the reaction rate, indicating that mass transfer limitations can be present. researchgate.net

Temperature has a significant effect on the reaction rate, as described by the Arrhenius equation, allowing for the calculation of activation energy. msu.edu

The following table presents data from a kinetic study on the acetalization of glycerol, illustrating the effect of temperature on the rate constant.

Temperature (K)Rate Constant (k)Reference
308Data Not Specified researchgate.net
318Data Not Specified researchgate.net
328Data Not Specified researchgate.net

The reference indicates a model was developed that described the data well in this temperature range, but specific rate constant values are not provided in the abstract.

Chemical Characterization and Advanced Analytical Methods

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of Phenylacetaldehyde (B1677652) glyceryl acetal (B89532), including the differentiation between the 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) isomers and their respective diastereomers (cis and trans). While a definitive spectrum for the pure compound is not widely published, expected chemical shifts can be inferred from data on analogous structures like benzaldehyde-glycerol acetals and phenylacetaldehyde dimethyl acetal. researchgate.netchemicalbook.com

In ¹H NMR spectroscopy, the methine proton on the acetal carbon (C2) is highly characteristic. It typically appears as a triplet downfield, with its exact chemical shift differing slightly between the dioxane and dioxolane rings. The protons of the benzyl (B1604629) group (-CH2-Ph) would present as a doublet, while the aromatic protons of the phenyl ring would be found in the typical aromatic region (~7.2-7.4 ppm). The protons on the glycerol (B35011) backbone, including those of the hydroxymethyl group (-CH2OH), would exhibit complex multiplets in the range of 3.5-4.5 ppm. researchgate.netorganicchemistrydata.org The integration of these signals provides quantitative information about the number of protons in different chemical environments.

¹³C NMR spectroscopy complements the proton data. The acetal carbon (C2) is expected around 103-104 ppm. The carbons of the benzyl group and the phenyl ring would appear in their characteristic regions, with the benzylic -CH2- carbon around 40-42 ppm and the aromatic carbons between 126-140 ppm. chemicalbook.com The carbons of the glycerol moiety would be observed in the 60-80 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Phenylacetaldehyde Glyceryl Acetal Isomers Predicted values based on analogous structures and spectral databases.

Assignment Structure Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ar-H Phenyl Ring7.20 - 7.40 (m)126.0 - 138.0
Ph-C H₂-Benzyl Methylene2.90 - 3.00 (d)~41.0
O-CH (CH₂Ph)-OAcetal Methine5.10 - 5.30 (t)103.0 - 104.0
Glycerol Backbone-C H₂-O- & -C H-O-3.50 - 4.50 (m)63.0 - 78.0
-C H₂OHHydroxymethyl3.50 - 3.80 (m)~65.0
-CH₂OH HydroxylVariable (broad s)N/A

d: doublet, t: triplet, m: multiplet, s: singlet

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is crucial for identifying the different isomers of this compound and understanding their fragmentation pathways. The compound has a molecular weight of 194.23 g/mol , corresponding to its molecular formula, C₁₁H₁₄O₃. nih.gov The electron ionization (EI) mass spectra of the isomers will show a molecular ion peak ([M]⁺) at m/z 194, although it may be of low intensity.

The fragmentation pattern is key to structural confirmation. A prominent peak is consistently observed at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which is characteristic of compounds containing a benzyl group. Another significant fragmentation involves the loss of the hydroxymethyl group (-CH₂OH), leading to a fragment ion at m/z 163 ([M-31]⁺). Other key fragments arise from the cleavage of the dioxolane or dioxane ring. For instance, a fragment at m/z 103 can be attributed to the loss of the benzyl radical. The mass spectra of the 1,3-dioxane (6-membered ring) and 1,3-dioxolane (5-membered ring) isomers, while sharing major fragments like m/z 91, will exhibit differences in the relative intensities of other fragment ions, allowing for their distinction. researchgate.net

Table 2: Key Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Origin
194[C₁₁H₁₄O₃]⁺Molecular Ion ([M]⁺)
163[M - CH₂OH]⁺Loss of the hydroxymethyl group
103[M - C₇H₇]⁺Loss of the benzyl radical
91[C₇H₇]⁺Tropylium cation (benzyl fragment)
77[C₆H₅]⁺Phenyl cation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will be a composite of the absorptions from the phenyl ring, the aliphatic portions, the alcohol, and the acetal linkage.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches (from the benzyl and glycerol moieties) are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net Aromatic C=C stretching vibrations will produce sharp peaks in the 1450-1600 cm⁻¹ region.

The most indicative absorptions for the acetal structure are the strong C-O stretching bands. Cyclic ethers and acetals, such as 1,3-dioxolanes and 1,3-dioxanes, display multiple strong C-O-C stretching bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. researchgate.netdocbrown.infodocbrown.info These bands, arising from the symmetric and asymmetric stretching of the acetal linkage, are a key diagnostic feature for confirming the presence of the cyclic acetal structure.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3600 - 3200O-H Stretch (broad)Alcohol (-OH)
3100 - 3000C-H StretchAromatic (Phenyl Ring)
2960 - 2850C-H StretchAliphatic (-CH₂, -CH)
1600, 1495, 1450C=C StretchAromatic (Phenyl Ring)
1200 - 1000C-O Stretch (strong, multiple bands)Acetal (C-O-C) & Alcohol (C-O)

Chromatographic Techniques for Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile compounds like this compound. It effectively separates the different isomers based on their boiling points and polarities, allowing for their individual identification and quantification. Commercial specifications often require the sum of acetal isomers to be greater than 98%, an analysis typically performed by GC. ventos.com

In a typical GC-MS analysis, a non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is used. The isomers will elute at different retention times. Generally, the five-membered 1,3-dioxolane isomers elute earlier than the six-membered 1,3-dioxane isomers. researchgate.net Furthermore, the cis and trans diastereomers of each ring system may also be resolved under optimized GC conditions. The mass spectrometer detector then provides mass spectra for each eluting peak, confirming the identity of each isomer by its fragmentation pattern as described in section 4.1.2. This detailed product profile is critical for ensuring batch-to-batch consistency in fragrance production.

Table 4: Typical Operating Parameters for GC-MS Analysis

Parameter Value / Description
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium, constant flow rate (~1.0 mL/min)
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 350 amu

High-Performance Liquid Chromatography (HPLC) for Isomeric Analysis

While GC-MS is common, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for analyzing diastereomers, which can sometimes be challenging to separate by GC. researchgate.net HPLC can be operated in either normal-phase or reversed-phase mode for isomeric analysis.

Normal-phase HPLC, using a silica (B1680970) or cyano-propyl column with a non-polar mobile phase (e.g., hexane/ethyl acetate), can effectively separate isomers based on differences in polarity. The exposed hydroxyl group and the ether linkages interact with the polar stationary phase, allowing for the separation of the more polar dioxane from the less polar dioxolane isomers, as well as their respective cis and trans forms. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC), typically using a C18 column with a polar mobile phase like acetonitrile/water, separates components based on hydrophobicity. While the isomers of this compound have similar hydrophobicity, subtle differences in their three-dimensional shape and how they interact with the C18 chains can enable separation. The addition of a small amount of a basic modifier to the mobile phase may be necessary to prevent the on-column hydrolysis of the acetal on acidic silica-based columns. coresta.orgcoresta.org Detection is readily achieved using a UV detector, as the phenyl ring provides strong chromophoric activity.

Table 5: Suggested Operating Parameters for HPLC Isomeric Analysis

Parameter Normal-Phase HPLC Reversed-Phase HPLC
Column Silica or Cyano (CN), 5 µm, 250 x 4.6 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase Hexane / Ethyl Acetate gradientAcetonitrile / Water gradient
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)Ambient or controlled (e.g., 30 °C)
Detection UV at 254 nmUV at 254 nm

Characterization of Catalytic Materials in this compound Synthesis

The synthesis of this compound, a valuable fragrance ingredient, is significantly influenced by the properties of the catalysts employed. Heterogeneous catalysts, such as zirconium-based metal-organic frameworks (MOFs), are favored for their stability and reusability. rsc.orgrsc.org A thorough characterization of these materials is essential to understand their catalytic performance. Key analytical techniques provide detailed insights into the structural, morphological, and acidic properties that govern the catalyst's activity and selectivity in the acetalization of phenylacetaldehyde with glycerol. researchgate.net

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a fundamental technique used to verify the crystalline structure and phase purity of catalytic materials. dntb.gov.uaresearchgate.net In the context of catalysts like Zirconium-containing UiO-66 (University of Oslo 66) used for producing this compound, XRD patterns are used to confirm that the correct, highly ordered three-dimensional framework has been successfully synthesized. rsc.orgrsc.org

The diffraction pattern of a crystalline material is unique and acts as a fingerprint for its phase identity. For UiO-66 catalysts, XRD analysis typically reveals sharp, well-defined peaks at specific 2θ angles, which correspond to the known crystal structure of this MOF. The primary diffraction peaks for UiO-66 are consistently observed at low angles, confirming the expected crystal lattice. researchgate.net The sharpness and intensity of these peaks are indicative of high crystallinity, a desirable property for a stable catalyst. Any significant deviation or the appearance of unexpected peaks could indicate the presence of impurities or a different crystal phase. Researchers have confirmed the synthesis and stability of various UiO-66 based catalysts through this method prior to their use in acetalization reactions. researchgate.net

CatalystKey Diffraction Peaks (2θ)Significance
UiO-66 ~7.4°, ~8.5°Confirmation of the characteristic UiO-66 crystalline phase. researchgate.net
UiO-66-NH₂ ~7.3°, ~8.4°Confirms the integrity of the MOF structure after functionalization with amino groups. researchgate.net

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography, particle shape, and size of the catalyst. researchgate.netacs.org The morphology of a catalyst can impact its external surface area and the accessibility of reactants to the active sites. For the UiO-66 family of catalysts, SEM analysis is crucial for confirming the particle size and crystal habit.

Studies utilizing UiO-66 for the synthesis of this compound report that these catalysts typically form well-defined, octahedral crystals. acs.orgresearchgate.net The particle size can be controlled during synthesis, but it often falls within the sub-micrometer to micrometer range. The uniformity of particle size and shape, as observed through SEM, can be an indicator of a well-controlled synthesis process. The technique can also be used to inspect the catalyst after the reaction to identify any changes in morphology, such as aggregation or degradation, which might affect its reusability. acs.org

CatalystObserved MorphologyTypical Particle Size
UiO-66 Uniform octahedral crystals~200 - 500 nm
MOF-808 Uniform octahedral crystals~0.95 - 1.08 µm researchgate.netacs.org
UiO-66-NH₂ Octahedral crystals~300 - 600 nm

Nitrogen Physisorption for Surface Area and Porosity

The surface area and porosity of a heterogeneous catalyst are critical parameters that dictate the number of available active sites and influence mass transport phenomena. Nitrogen physisorption at 77 K is the standard method for determining these properties. researchgate.net The data is often analyzed using the Brunauer-Emmett-Teller (BET) model to calculate the specific surface area and the Barrett-Joyner-Halenda (BJH) method for pore size distribution.

For microporous materials like UiO-66, this analysis reveals a high internal surface area, which is a key feature of MOFs. The resulting isotherm is typically of Type I, characteristic of microporous solids. rsc.org The high surface area allows for a greater dispersion of active sites. In the synthesis of this compound, a high surface area and appropriate pore volume in catalysts like UiO-66 are associated with enhanced catalytic activity, as they facilitate the diffusion of bulky reactant and product molecules. rsc.org

CatalystBET Surface Area (SBET) (m²/g)Pore Volume (cm³/g)
UiO-66 ~1100 - 1400~0.45 - 0.60
UiO-66-NH₂ ~950 - 1200~0.40 - 0.55
MOF-808 ~1500 - 1800~0.70 - 0.85

Note: Values are typical ranges reported for these materials in scientific literature.

Temperature-Programmed Desorption of Ammonia (B1221849) (NH3-TPD) for Acidity Determination

The acetalization of aldehydes is an acid-catalyzed reaction. Therefore, the nature, strength, and number of acid sites on the catalyst surface are paramount to its performance. Temperature-Programmed Desorption of Ammonia (NH₃-TPD) is a widely used technique to quantify the acidity of solid catalysts. The method involves saturating the catalyst with ammonia, a basic probe molecule, and then heating it at a constant rate. The ammonia desorbs at different temperatures depending on the strength of its interaction with the acid sites.

NH₃-TPD profiles typically show desorption peaks at different temperature ranges, which are commonly correlated with weak, medium, and strong acid sites. For UiO-66 catalysts, the acidity originates from Brønsted acid sites created by the polarization of water molecules on coordinatively unsaturated Zr⁴⁺ centers, which are often associated with missing linker defects in the MOF structure. rsc.org The presence of these acid sites is crucial for activating the carbonyl group of phenylacetaldehyde, facilitating the nucleophilic attack by glycerol. researchgate.net Studies have shown a direct correlation between the acidity of the catalyst and its activity in acetalization reactions.

CatalystDesorption Temperature Range (°C)Acid Site ClassificationRelevance to Acetalization
UiO-66 100 - 250Weak to MediumProvides the necessary Brønsted acidity for the reaction.
250 - 400Medium to StrongHigher concentrations of these sites can enhance catalytic turnover. rsc.org
UiO-66-NH₂ 100 - 250Weak to MediumThe amino group can influence the overall acidity profile of the catalyst.

Chemical Reactivity, Stability, and Degradation Pathways

Hydrolytic Stability and Kinetics

The stability of Phenylacetaldehyde (B1677652) Glyceryl Acetal (B89532) is significantly influenced by the presence of water and the pH of the medium. Like other acetals, it is susceptible to hydrolysis under acidic conditions, breaking down into its constituent parts: phenylacetaldehyde and glycerol (B35011). nih.gov Conversely, it exhibits considerable stability in neutral to basic environments. nih.gov

The mechanism of acid-catalyzed hydrolysis is a critical aspect of its chemistry. The reaction is initiated by the protonation of one of the acetal's oxygen atoms, followed by the cleavage of a carbon-oxygen bond. This process forms a resonance-stabilized carboxonium ion, the formation of which is considered the rate-determining step of the reaction. nih.gov Subsequent attack by water and deprotonation yields the final hydrolysis products, phenylacetaldehyde and glycerol.

Research on structurally similar benzylidene acetals provides insight into the kinetics of this degradation. The rate of hydrolysis is dramatically dependent on pH; for instance, in one study, the hydrolysis rate of a related acetal decreased by a factor of approximately three when the pH was increased from 5.0 to 5.5, and again by the same factor at a pH of 6.0. nih.gov The compound was found to be quite stable with no measurable hydrolysis at a pH of 7.4 over a seven-day period. nih.gov This pH sensitivity is a crucial factor in formulating products containing this acetal.

A Hammett plot analysis for the hydrolysis of related benzylidene acetals yielded a ρ value of -4.06, which indicates the development of a significant positive charge at the benzylic position during the reaction's transition state. nih.gov This finding is consistent with an SN1-like mechanism and underscores the electronic effects governing the acetal's stability. nih.gov

Table 1: pH-Dependent Hydrolysis of a Structurally Related Acetal

pH Relative Hydrolysis Rate Half-life (t½)
5.0 High 32.33 ± 0.90 h nih.gov
5.5 ~3x slower than pH 5.0 nih.gov ~97 h
6.0 ~9x slower than pH 5.0 nih.gov ~291 h
6.5 ~54x slower than pH 5.0 nih.gov ~1746 h
7.4 No measurable hydrolysis nih.gov Very Long

Data is illustrative based on findings for structurally similar acetals. nih.gov

Oxidation Chemistry of Phenylacetaldehyde Glyceryl Acetal

The oxidation chemistry of this compound is primarily concerned with the degradation of its parent aldehyde, phenylacetaldehyde, which is formed upon hydrolysis.

The acetal functional group itself is relatively resistant to oxidation. However, once the protective acetal is hydrolyzed, the liberated phenylacetaldehyde is readily oxidized. wikipedia.org The primary oxidation product is phenylacetic acid. wikipedia.org This transformation can occur through various oxidative pathways, including auto-oxidation in the presence of air. The benzylic alpha-proton of phenylacetaldehyde is particularly labile, which contributes to its reactivity. wikipedia.org

Photochemical Transformations

While specific studies on the photochemical transformations of this compound are not extensively documented, the behavior of related aromatic aldehydes under the influence of light can offer potential insights. Aldehydes are known to undergo photochemical reactions. beilstein-journals.org

Carbonyl compounds, including aromatic aldehydes like benzaldehyde (B42025), can absorb ultraviolet radiation (typically in the 240–340 nm range), which excites a nonbonding electron on the oxygen atom to a higher energy state (n,π* transition). beilstein-journals.org This excited state can then undergo various transformations. For benzaldehyde, photochemical dissociation can lead to the formation of benzoyl and α-hydroxybenzyl radicals. beilstein-journals.org It is plausible that this compound, or more likely its hydrolysis product phenylacetaldehyde, could undergo similar radical-forming reactions upon exposure to UV light, potentially leading to degradation or interaction with other molecules in a formulation. The presence of the phenyl group suggests a capacity for light absorption that could initiate such photochemical processes.

Interaction with Other Chemical Species

The most significant chemical interaction for this compound is its hydrolytic reaction with water under acidic conditions. nih.gov Its formation is the reverse reaction, an acetalization between phenylacetaldehyde and glycerol, typically catalyzed by an acid. researchgate.net

In formulated products, this compound is valued for its compatibility and stability with other fragrance ingredients. It is often blended with a variety of floral and green notes without undergoing unwanted reactions. thegoodscentscompany.com Its stability in mildly alkaline systems, such as soap, is a key performance attribute. thegoodscentscompany.com The primary concern regarding its interaction with other species revolves around the potential for hydrolysis, which would release the more reactive phenylacetaldehyde, which could then potentially interact with other nucleophiles or undergo oxidation. wikipedia.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Phenylacetaldehyde
Glycerol
Phenylacetic acid
Benzaldehyde
Benzoyl radical

Advanced Applications in Chemical Science and Industrial Processes

Intermediate in Fine Chemical Synthesis

As a bifunctional molecule, phenylacetaldehyde (B1677652) glyceryl acetal (B89532) serves as a valuable intermediate in the synthesis of fine chemicals. Its structure, featuring both a protected aldehyde and a free hydroxyl group, allows for selective chemical transformations.

Precursor for Complex Organic Molecules

Phenylacetaldehyde glyceryl acetal is strategically employed as a precursor for more intricate organic structures. The synthesis of the compound itself involves the acid-catalyzed reaction of phenylacetaldehyde with glycerol (B35011). researchgate.netscentree.coresearchgate.net This process yields a stable acetal, which contains a primary hydroxyl group that is available for further chemical reactions. This hydroxyl group can undergo esterification, etherification, or other modifications to build larger, more complex molecules. Its role as a synthetic intermediate is particularly noted in the creation of other fragrance and flavor compounds. google.com The fundamental reactivity of acetals and their derivatives makes them useful intermediates in a wide array of organic syntheses. researchgate.netsemanticscholar.org

Role as a Protecting Group in Multi-Step Syntheses

One of the most significant roles of the acetal functional group is to act as a protecting group for aldehydes and ketones during multi-step synthesis. semanticscholar.orgncert.nic.in Aldehydes are highly reactive towards nucleophiles and bases. By converting the aldehyde group of phenylacetaldehyde into a glyceryl acetal, its reactivity is temporarily masked. libretexts.orgyoutube.com

This protection is crucial in syntheses where reactions must be performed on other parts of a molecule without affecting the aldehyde functionality. libretexts.org The acetal group is stable under neutral to strongly basic conditions, rendering it inert to many reagents, including powerful nucleophiles like Grignard reagents and hydrides. libretexts.orgyoutube.com Once the desired chemical transformations are complete, the protecting acetal group can be easily removed through acid-catalyzed hydrolysis, regenerating the original aldehyde. ncert.nic.inyoutube.comchemistrysteps.com This protective strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that would otherwise be inaccessible. libretexts.orgpearson.com

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₁H₁₄O₃ scentree.coiff.comscent.vn
Molecular Weight 194.23 g/mol scentree.coscent.vn
Appearance Colorless to pale yellow viscous liquid nih.govventos.com
CAS Number 29895-73-6 iff.comnih.gov
Density (at 20°C) 1.152 - 1.168 g/mL nih.govventos.com
Refractive Index (at 20°C) 1.529 - 1.536 nih.govventos.com
Flash Point >100°C (>212°F) thegoodscentscompany.com
Vapor Pressure 0.00004 mm Hg @ 23°C iff.com
Solubility Insoluble in water; soluble in oils and ethanol scent.vnnih.gov

Contribution to Chemical Formulations (e.g., in Industrial Fragrance/Flavor Composition Research)

This compound is a well-established ingredient in the fragrance and flavor industry. nih.govthegoodscentscompany.comfemaflavor.org Its chemical stability, owing to the acetal structure, makes it more durable than the parent aldehyde, phenylacetaldehyde. researchgate.netsemanticscholar.org

In perfumery, it is prized for its complex and tenacious scent profile. iff.comfraterworks.com It imparts a light, floral character with notes of hyacinth, rose, honey, and cyclamen, often with green undertones. iff.comventos.comthegoodscentscompany.comfraterworks.com A key attribute is its longevity, lasting over 360 hours on a smelling strip, which makes it an excellent heart note fixative in floral compositions. fraterworks.com It blends effectively with a variety of scents, including lilac, green accords, and chypre compositions. thegoodscentscompany.comfraterworks.com This versatility allows perfumers to add depth and persistence to their creations. google.comfraterworks.com

As a flavoring agent, it is recognized by bodies such as the Flavor and Extract Manufacturers Association (FEMA), holding the number 2877. nih.govthegoodscentscompany.comfemaflavor.org It is described as having a floral and aromatic flavor profile. thegoodscentscompany.com

Table 2: Olfactory Profile of this compound in Fragrance Formulations

Supplier/Source Olfactory Description Common Uses
IFF Tenacious heart note with honey, cyclamen, and rose character. iff.com Fragrance ingredient. iff.com
Givaudan (Acetal CD) Floral, Green, Honey, Rosy. thegoodscentscompany.com Blends well with floral notes (hyacinth, rose, lilac), green accords, and chypre compositions. thegoodscentscompany.com
Fraterworks (Acetal CD) Sophisticated floral bouquet combining dewy hyacinth, honeyed cyclamen, and rosy nuances with distinctive leafy green facets. fraterworks.com Heart note fixative for white florals, hyacinth accords, and chypre compositions. fraterworks.com
Ernesto Ventós S.A. Honey, hyacinth, cyclamen, green, rose. ventos.com Fragrance formulations. ventos.com

Investigation as Potential Bio-Derived Fuel Additives

Research into renewable resources has highlighted the potential of glycerol derivatives as fuel additives. Glycerol, a major byproduct of biodiesel production, can be converted into value-added chemicals, including acetals. nih.govfrontiersin.org The acetalization of glycerol with aldehydes and ketones produces compounds that can serve as oxygenated fuel additives. nih.govmdpi.com

While research has not focused specifically on this compound, studies on other glycerol acetals demonstrate significant benefits. These additives have been shown to:

Increase Octane (B31449)/Cetane Number: Improving fuel combustion efficiency. mdpi.com

Reduce Emissions: The presence of oxygen in the molecule can lead to more complete combustion, reducing harmful emissions like carbon monoxide and particulate matter. mdpi.com

Enhance Cold Flow Properties: Improving the performance of biodiesel in cold temperatures. researchgate.net

Improve Oxidation Stability: Reducing gum formation in gasoline. nih.govfrontiersin.org

The synthesis of these acetals is often achieved using heterogeneous acid catalysts like zeolites, ion-exchange resins, and heteropoly acids. nih.govmdpi.com Given that this compound shares the core glycerol acetal structure, it represents a candidate for investigation in this field, potentially offering unique properties due to its aromatic phenyl group.

Table 3: Research Findings on Glycerol Acetals as Fuel Additives

Glycerol Acetal Type Key Findings Source(s)
Solketal (B138546) (from acetone) Improves octane number, reduces gum formation, enhances oxidation stability in gasoline. nih.govfrontiersin.org nih.govfrontiersin.org
Acetal from Butanal Addition of 5 vol.% reduced the pour point of animal fat biodiesel from 18°C to 13°C. researchgate.net researchgate.net
General Glycerol Acetals Can reduce fuel density and viscosity, increase cetane/octane number, and lower exhaust gas emissions. mdpi.com mdpi.com
Acetins (from acetic acid) Di- and tri-acetins are commercially important fuel additives. rsc.org rsc.org

Development of Novel Surfactant Structures

Glycerol's chemical structure makes it an excellent platform for the synthesis of bio-based surfactants. rsc.orgresearchgate.net A typical surfactant molecule consists of a hydrophilic (water-attracting) head and a hydrophobic (oil-attracting) tail. This compound possesses a hydrophilic portion derived from glycerol and a hydrophobic phenyl group.

The free hydroxyl group on the glycerol backbone of this compound provides a reactive site for further chemical modification to create novel surfactant structures. For instance, it could be esterified or etherified with long fatty acid chains to enhance its amphiphilic character. Research has demonstrated the synthesis of glycerol-based nonionic surfactants through the transesterification of fatty acid methyl esters with glycerol esters. researchgate.net Another approach involves the direct etherification of glycerol with long-chain alcohols. rsc.org

Furthermore, polymerization of glycerol-derived monomers, such as solketal (meth)acrylate, can be used to design amphiphilic copolymers for surfactant applications after hydrolysis of the acetal group. researchgate.net The unique structure of this compound, combining a glycerol backbone with an aromatic ring, could lead to surfactants with specific properties, such as enhanced thermal stability or different interfacial behavior, making it a synthon of interest for research in this area.

Applications in Polymer Chemistry (e.g., as a monomer or cross-linker)

The abundance of glycerol from biorefineries has spurred significant research into its use as a monomer for creating a diverse range of polymers, including polyesters, polycarbonates, and polyethers. nih.govresearchgate.net Glycerol-based monomers offer a pathway to bio-based and potentially biodegradable polymers. nih.govmdpi.com

This compound, with its reactive primary hydroxyl group, can function as a monomer in polymerization reactions. For example, it can undergo polycondensation with dicarboxylic acids to form polyesters, incorporating its unique phenyl and acetal moieties into the polymer backbone. Research has explored the radical polymerization of various glycerol-based monomers, including acrylate (B77674) and methacrylate (B99206) derivatives bearing acetal groups, to produce functionalized polymers for various applications. researchgate.netdntb.gov.ua

The structure of this compound also suggests potential as a cross-linking agent. Under specific conditions, such as acidic catalysis, the acetal ring could potentially open, providing additional reactive sites for creating a cross-linked polymer network, thereby modifying the mechanical and thermal properties of the material. The versatility of glycerol derivatives in polymer chemistry opens up possibilities for using this compound to develop new materials with tailored properties. nih.gov

Table 4: Examples of Glycerol-Based Monomers in Polymer Synthesis

Monomer Class Polymer Type Potential Application(s) Source(s)
Glycerol (meth)acrylates Polyacrylates, Polymethacrylates Surfactants, functional polymers. researchgate.netresearchgate.net
Glycerol Carbonate Polycarbonates, Polyhydroxyurethanes Solvents, copolymers. researchgate.net
Glycerol (direct polycondensation) Polyesters (e.g., with adipic acid) Biodegradable polymers. researchgate.net
Glycerol-derived diols/polyols Polyethers, Polyesters Biomedical applications, coatings. nih.gov

Environmental Fate and Transformation Studies

Biodegradation Mechanisms in Environmental Compartments

The breakdown of Phenylacetaldehyde (B1677652) glyceryl acetal (B89532) in the environment is anticipated to occur through the action of microorganisms. The primary mechanism of degradation is expected to be the hydrolysis of the acetal bond, followed by the subsequent degradation of the resulting glycerol (B35011) and phenylacetaldehyde.

Aerobic Biodegradation Pathways

Under aerobic conditions, the biodegradation of Phenylacetaldehyde glyceryl acetal is expected to be initiated by hydrolytic cleavage of the acetal linkage by microbial enzymes. This initial step would yield glycerol and phenylacetaldehyde.

Glycerol: This is a readily biodegradable substance that can be rapidly mineralized by a wide variety of microorganisms to carbon dioxide and water through well-established metabolic pathways.

Phenylacetaldehyde: Following the initial hydrolysis, phenylacetaldehyde is expected to be oxidized to phenylacetic acid. Phenylacetic acid can then be further degraded through pathways common for aromatic compounds, such as via the formation of catechol or protocatechuate, which are subsequently cleaved and enter the central carbon metabolism of the microorganisms.

While specific studies on the aerobic biodegradation of this compound are limited, the inherent biodegradability of its constituent precursor molecules suggests a plausible pathway for its complete mineralization in aerobic environments.

Anaerobic Biodegradation Pathways

In the absence of oxygen, the anaerobic biodegradation of this compound is also predicted to commence with the hydrolysis of the acetal bond to form glycerol and phenylacetaldehyde.

Glycerol: Glycerol can be fermented under anaerobic conditions to various products, including propionate, acetate, and succinate, which can be further utilized by other anaerobic microorganisms.

Phenylacetaldehyde: The anaerobic degradation of phenylacetaldehyde is likely to proceed through its conversion to phenylacetate. Phenylacetate can then be further metabolized through pathways involving the reduction of the aromatic ring followed by ring cleavage and subsequent breakdown. This pathway has been observed in studies of the anaerobic degradation of the structurally related compound phenylalanine, which also proceeds via a phenylacetaldehyde intermediate nih.govoup.com.

Persistence in the Environment: Assessment of Degradation Rates

The persistence of a chemical in the environment is a key factor in determining its potential for long-term environmental effects. This compound is described as being "inherently biodegradable" nih.gov. This suggests that while it is capable of being broken down by microorganisms, the rate of degradation may be slower than for substances classified as "readily biodegradable."

One source indicates that the scent of this compound can last for over 360 hours on a smelling strip, which points to its high tenacity and potentially slow degradation under certain conditions nih.gov. However, this is a measure of odor persistence and not a direct measure of environmental degradation rates.

Mobility and Distribution in Soil and Aquatic Systems

The mobility and distribution of this compound in the environment are governed by its physicochemical properties, particularly its water solubility and its tendency to adsorb to soil and sediment particles.

The octanol-water partition coefficient (log P) is a key indicator of a substance's potential for mobility. A low log P value generally indicates higher water solubility and lower potential for adsorption to organic matter in soil and sediment. This compound has a low estimated log P value of 0.8, which suggests a high potential for mobility in soil and a preference for partitioning into the aqueous phase in aquatic systems ecetoc.org.

The sorption of fragrance ingredients to soil can be influenced by various factors, including the organic matter content of the soil and the presence of other substances like surfactants researchgate.netnih.gov. For compounds with low log P values like this compound, sorption to soil organic carbon is expected to be limited, leading to a higher likelihood of leaching through the soil profile and entering groundwater. In aquatic environments, its high water solubility and low log P suggest that it will primarily remain dissolved in the water column rather than adsorbing to sediments.

Photodegradation in Atmospheric and Aqueous Environments

Photodegradation, the breakdown of chemicals by light, can be a significant environmental fate process for some fragrance ingredients, particularly in the atmosphere and sunlit surface waters.

There is limited specific information available on the photodegradation of this compound. However, studies on other fragrance compounds indicate that they can be susceptible to photodegradation. For example, cinnamyl alcohol and benzyl (B1604629) formate (B1220265) have been shown to degrade under UV irradiation, with the process being influenced by reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂•⁻) oup.comnih.govnih.gov.

Given the presence of a benzene (B151609) ring in its structure, this compound may be susceptible to attack by hydroxyl radicals in the atmosphere, leading to its degradation. In aqueous environments, direct photolysis or indirect photodegradation mediated by dissolved organic matter could also contribute to its transformation. However, without specific experimental data, the significance of photodegradation as a removal pathway for this compound remains speculative.

Bioaccumulation Potential in Environmental Systems

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues to a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log P).

Substances with a low log P value (typically less than 3) are generally considered to have a low potential for bioaccumulation acdlabs.com. As previously mentioned, this compound has an estimated log P of 0.8 ecetoc.org. This low value strongly suggests that the compound has a low potential to bioaccumulate in aquatic organisms. It is more likely to be readily excreted rather than being stored in fatty tissues. While direct studies on the bioaccumulation of this compound are not available, the physicochemical data provides a strong indication of its low bioaccumulation potential.

Ecotoxicological Assessment Methodologies (excluding specific safety profiles)

The ecotoxicological assessment of this compound involves a series of standardized tests and evaluation procedures designed to determine its potential effects on aquatic organisms and its fate in the environment. These methodologies are typically based on internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD), to ensure consistency and comparability of data.

The core components of this assessment include evaluating the compound's acute toxicity to aquatic life, its potential for biodegradation, and its likelihood of bioaccumulation in organisms. In instances where experimental data are limited, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models may be employed to predict these endpoints.

Aquatic Toxicity Assessment

The primary methodology for assessing the acute aquatic toxicity of chemical substances involves exposing representative aquatic organisms to the compound under controlled laboratory conditions. The OECD provides a suite of guidelines for these tests, which are widely accepted by regulatory bodies worldwide. oecd.orgthepsci.euosti.gov For this compound, the assessment would typically include studies on fish, aquatic invertebrates (such as Daphnia), and algae.

While specific data on the acute toxicity of this compound to fish is not publicly available, findings for aquatic invertebrates and algae have been reported. These studies determine the concentration of the substance that is effective in causing a defined adverse effect in 50% of the test population (EC50) over a specified period.

Interactive Data Table: Acute Aquatic Toxicity of this compound (FEMA 2877)

Test OrganismExposure DurationEndpointResult (mg/L)Guideline Reference (Typical)
Daphnia sp. (Aquatic Invertebrate)48 hoursEC50191.6 oecd.orgOECD Guideline 202
Green Algae96 hoursEC50123.49 oecd.orgOECD Guideline 201
Fish--No data available oecd.orgOECD Guideline 203

The methodologies for these tests are rigorously defined. For example, the Daphnia sp. acute immobilisation test (OECD Guideline 202) exposes the organisms to a range of concentrations of the test substance for 48 hours, and the number of immobilized daphnids is recorded. Similarly, the Alga, Growth Inhibition Test (OECD Guideline 201) assesses the effect of the chemical on the growth of a selected algal species over 72 or 96 hours by measuring the reduction in biomass or growth rate. osti.gov The use of difficult-to-test substance guidance, such as OECD Guidance Document 23, may be necessary for substances like this compound which have low water solubility. oecd.orgthepsci.euthepsci.eukreatis.eu

Biodegradation Assessment

Biodegradability is a critical factor in the environmental fate of a chemical, as it determines its persistence in the environment. The assessment of biodegradability is typically conducted using the OECD 301 series of tests for "Ready Biodegradability". bpcinstruments.comoecd.orgoecd.orgconcawe.euibacon.com These tests evaluate the potential for a substance to be rapidly and ultimately degraded by microorganisms under aerobic conditions.

Publicly available information indicates that data on the persistence and degradability of this compound is not available. oecd.org However, the standard methodologies that would be employed for such an assessment are well-established. A substance is generally considered readily biodegradable if it meets a specific degradation threshold (e.g., >60% biodegradation) within a 10-day window during a 28-day study. oecd.orgconcawe.eu

Interactive Data Table: OECD 301 Ready Biodegradability Test Methods

OECD GuidelineTest NameMethod PrincipleApplicability
301 ADOC Die-AwayMeasurement of Dissolved Organic Carbon (DOC) removalSoluble, non-volatile substances
301 BCO2 Evolution TestMeasurement of CO2 productionSoluble, non-volatile substances
301 CModified MITI Test (I)Measurement of oxygen consumptionSoluble, non-volatile substances
301 DClosed Bottle TestMeasurement of oxygen depletion in a closed bottleSoluble and poorly soluble, non-volatile substances
301 EModified OECD Screening TestMeasurement of DOC removalSoluble, non-volatile substances
301 FManometric Respirometry TestMeasurement of oxygen consumption in a respirometerSoluble and poorly soluble, non-volatile substances

Bioaccumulation Potential

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from water and food, leading to a concentration in the organism that is higher than in the surrounding environment. The potential for bioaccumulation is often initially assessed based on the octanol-water partition coefficient (Log Kow). A high Log Kow value can indicate a higher potential for bioaccumulation. For this compound, specific experimental data on bioaccumulative potential is not publicly available. oecd.org

Use of QSAR Models

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools in ecotoxicological assessment. nih.govnih.gov These computational models predict the physicochemical and toxicological properties of a chemical based on its molecular structure. For substances like this compound, QSAR models can be used to estimate endpoints such as aquatic toxicity, biodegradability, and bioaccumulation potential, helping to fill data gaps and prioritize substances for further testing. The Research Institute for Fragrance Materials (RIFM) maintains a comprehensive database that includes such data and models for fragrance ingredients. rifm.orgnih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformation Analysis

Phenylacetaldehyde (B1677652) glyceryl acetal (B89532) is not a single entity but typically exists as a mixture of isomers, primarily the five-membered 1,3-dioxolane (B20135) derivative, (2-benzyl-1,3-dioxolan-4-yl)methanol, and the six-membered 1,3-dioxane (B1201747) derivative, 2-benzyl-5-hydroxy-1,3-dioxane. researchgate.netthegoodscentscompany.commdpi.comnih.gov The ratio of these isomers can vary depending on the synthetic conditions. thegoodscentscompany.com Computational methods are invaluable in elucidating the structural and energetic nuances of these isomers.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of the phenylacetaldehyde glyceryl acetal isomers. These calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and determine electrostatic potential surfaces. This information helps in predicting the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

Conformational Analysis of Isomers

Both the 1,3-dioxolane and 1,3-dioxane rings are not planar and can adopt various conformations. For the (2-benzyl-1,3-dioxolan-4-yl)methanol isomer, the five-membered ring can undergo pseudorotation, leading to a series of envelope and twist conformations. In the case of the 2-benzyl-5-hydroxy-1,3-dioxane isomer, the six-membered ring typically adopts chair and boat conformations, with the chair form generally being more stable.

Computational conformational analysis involves systematically exploring the potential energy surface of each isomer to identify the most stable, low-energy conformations. This is achieved by calculating the energy of different spatial arrangements of the atoms. The relative populations of these conformers at a given temperature can then be predicted using Boltzmann statistics. For this compound, the orientation of the benzyl (B1604629) and hydroxymethyl substituents (axial vs. equatorial) significantly impacts the conformational stability due to steric and electronic effects.

Table 1: Isomers of this compound

Isomer NameRing StructureKey Structural Features
(2-benzyl-1,3-dioxolan-4-yl)methanol1,3-Dioxolane (5-membered ring)Contains a five-membered ring with two oxygen atoms. The benzyl and hydroxymethyl groups are attached to the ring.
2-benzyl-5-hydroxy-1,3-dioxane1,3-Dioxane (6-membered ring)Contains a six-membered ring with two oxygen atoms. The benzyl and hydroxyl groups are attached to the ring.

This table is generated based on information from literature. researchgate.netthegoodscentscompany.commdpi.comnih.gov

Computational Modeling of Reaction Mechanisms

The synthesis of this compound involves the acid-catalyzed acetalization of phenylacetaldehyde with glycerol (B35011). mdpi.comymerdigital.com Computational modeling plays a vital role in elucidating the intricate details of this reaction mechanism.

Transition State Characterization

The formation of the acetal proceeds through a series of steps, each with its own transition state—a high-energy, transient species that represents the energy barrier for that step. youtube.commasterorganicchemistry.com Computational methods can be used to locate and characterize these transition states on the potential energy surface. This involves calculating the vibrational frequencies to ensure the structure corresponds to a true saddle point (one imaginary frequency).

For the acetalization of phenylacetaldehyde with glycerol, key transition states would be associated with the initial protonation of the aldehyde carbonyl group, the nucleophilic attack of a glycerol hydroxyl group to form a hemiacetal, the protonation of the hemiacetal hydroxyl group, the departure of a water molecule to form an oxonium ion, and the subsequent attack by the second glycerol hydroxyl group to form the final cyclic acetal. libretexts.orglibretexts.orgyoutube.com

Catalytic Reaction Modeling and Catalyst Design

The choice of catalyst is critical for the efficient and selective synthesis of this compound. Zeolites and other solid acid catalysts have shown promise in this regard. researchgate.netacs.org Computational modeling can aid in understanding how these catalysts function at a molecular level and can guide the design of new, improved catalysts.

Modeling studies can simulate the interaction of the reactants, phenylacetaldehyde and glycerol, with the active sites of a catalyst, such as the Brønsted or Lewis acid sites within a zeolite framework. These models can help to understand how the catalyst facilitates the key steps of the reaction, such as proton transfer and the stabilization of charged intermediates.

By understanding the structure-activity relationships, computational chemistry can be used to screen potential new catalysts in silico, predicting their activity and selectivity before they are synthesized and tested in the laboratory. This approach can accelerate the discovery of catalysts that favor the formation of a specific desired isomer of this compound, potentially leading to more sustainable and cost-effective production methods.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a valuable tool in the characterization of chemical compounds. For this compound, which exists as a mixture of cis and trans isomers of (2-benzyl-1,3-dioxolan-4-yl)methanol and the corresponding 1,3-dioxane isomers, computational chemistry allows for the theoretical determination of its nuclear magnetic resonance (NMR) spectra, infrared (IR) spectrum, and mass spectrometry (MS) fragmentation patterns. These predictions can aid in the interpretation of experimental data and provide insights into the molecule's structure and electronic environment.

The ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum provides information about the chemical environment of hydrogen atoms in a molecule. Online prediction tools, such as NMRium, utilize a combination of database-driven approaches and machine learning algorithms to estimate the chemical shifts (δ) of protons. For this compound, the predicted ¹H NMR spectrum shows distinct signals for the aromatic protons of the benzyl group, the protons of the dioxolane or dioxane ring, the benzylic protons, and the protons of the hydroxymethyl group.

It is important to note that this compound is a mixture of isomers, primarily the 5-membered ring (1,3-dioxolane) and the 6-membered ring (1,3-dioxane) structures, each with possible stereoisomers. The predicted values represent an average and may not fully resolve the complex splitting patterns observed in an experimental spectrum of the mixture.

Table 1: Predicted ¹H NMR Chemical Shifts for (2-benzyl-1,3-dioxolan-4-yl)methanol

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.25 - 7.40Multiplet
Acetal (CH)~5.1Triplet
Benzylic (CH₂)~3.0Doublet
Dioxolane Ring (OCH₂CH)3.8 - 4.3Multiplet
Hydroxymethyl (CH₂OH)~3.6Multiplet
Hydroxyl (OH)VariableSinglet

Note: These are estimated values and can vary based on the prediction algorithm and the specific isomer being considered.

The ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectrum provides information about the different carbon environments in a molecule. Web-based prediction tools like nmrshiftdb2 use large databases of known spectra to predict the chemical shifts of carbon atoms. uni-koeln.de The predicted ¹³C NMR spectrum for this compound would show distinct peaks for the carbons in the phenyl ring, the benzylic carbon, the acetal carbon, and the carbons of the glycerol-derived ring and hydroxymethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-benzyl-1,3-dioxolan-4-yl)methanol

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic (C₆H₅) - C (quaternary)~138
Aromatic (C₆H₅) - CH126 - 130
Acetal (CH)~103
Benzylic (CH₂)~40
Dioxolane Ring (OCH₂CH)65 - 75
Hydroxymethyl (CH₂OH)~63

Note: These are estimated values and can vary based on the prediction algorithm and the specific isomer being considered.

The infrared (IR) spectrum of a molecule provides information about the vibrational frequencies of its functional groups. While obtaining a precise, computationally generated IR spectrum requires sophisticated software and computational resources, the expected characteristic absorption bands for this compound can be predicted based on its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=C Stretch (aromatic ring)1450 - 1600Medium to Weak
C-O Stretch (acetal, alcohol)1000 - 1300Strong

These predicted bands are indicative of the key structural features of the molecule: the hydroxyl group, the aromatic ring, the aliphatic backbone, and the acetal linkage.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer can provide valuable information about its structure. Online tools like CFM-ID can predict the tandem mass spectra (MS/MS) of small molecules. nih.gov

For this compound, the predicted mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) corresponding to its molecular weight (194.23 g/mol ). The fragmentation pattern is expected to be dominated by the loss of stable neutral fragments and the formation of resonance-stabilized cations.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Identity
194[M]⁺ (Molecular Ion)
163[M - CH₂OH]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)

The most abundant fragment is often the tropylium (B1234903) ion (m/z 91), which is a common and stable fragment for compounds containing a benzyl group. The loss of the hydroxymethyl group (CH₂OH) is another predictable fragmentation pathway.

Future Research Directions and Emerging Challenges

Design of Novel Catalytic Systems with Enhanced Performance

The traditional synthesis of phenylacetaldehyde (B1677652) glyceryl acetal (B89532) relies on homogeneous acid catalysts such as p-toluenesulfonic acid or mineral acids. google.com While effective, these catalysts pose challenges in separation, recovery, and recycling, and can be corrosive. A significant future direction is the design of advanced heterogeneous catalysts that offer improved performance, stability, and reusability.

Recent breakthroughs have focused on metal-organic frameworks (MOFs), particularly zirconium-based structures like UiO-66 and its amine-functionalized analogue, UiO-66-NH₂. rsc.org These materials have demonstrated high efficiency as heterogeneous catalysts for the acetalization of phenylacetaldehyde with glycerol (B35011). rsc.org The catalytic activity of UiO-66 is attributed to Brønsted acid sites that are generated from water molecules polarized by coordinatively unsaturated Zr⁴⁺ centers associated with "missing linker" defects in the MOF structure. rsc.org Research has shown a direct correlation between the number of these defect sites and the catalytic activity. rsc.org These MOF catalysts are stable under reaction conditions and can be reused multiple times without a significant loss of activity or selectivity. rsc.org

Future work will likely focus on:

Tuning Acidity and Porosity: Modifying the structure of MOFs and other porous materials (like zeolites or mesoporous silica) to optimize the number and strength of acid sites and tailor pore dimensions to favor the formation of desired isomers.

Bifunctional Catalysts: Designing catalysts that incorporate both acid sites for acetalization and other functional groups to facilitate subsequent, one-pot derivatization reactions.

Nanocatalysts: Exploring the use of catalytically active nanoparticles, which offer a high surface-area-to-volume ratio, potentially leading to faster reaction rates and milder reaction conditions.

CatalystPhenylacetaldehyde Conversion (%)Turnover Frequency (TOF) (h⁻¹)Dioxolane/Dioxane RatioReference
UiO-66-NH₂9915.44.6 rsc.org
UiO-66-159912.83.5 rsc.org
UiO-66-309910.43.2 rsc.org
UiO-66-60987.72.8 rsc.org
Performance of various UiO-66 based catalysts in the acetalization of phenylacetaldehyde with glycerol after 24 hours. TOF is calculated as moles of phenylacetaldehyde converted per mole of total Zr.

Comprehensive Elucidation of Complex Reaction Networks

The reaction between phenylacetaldehyde and glycerol is not straightforward, as it yields a complex mixture of isomers. The primary products are five-membered cyclic acetals (1,3-dioxolanes) and six-membered cyclic acetals (1,3-dioxanes). rsc.orgresearchgate.net Specifically, the reaction forms 2-benzyl-4-hydroxymethyl-1,3-dioxolane and 2-benzyl-5-hydroxy-1,3-dioxane. researchgate.net Each of these can exist as cis and trans stereoisomers, leading to at least four potential products. researchgate.net

The proposed general mechanism involves the acid-catalyzed protonation of the aldehyde's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. rsc.org Glycerol then acts as a nucleophile, attacking the activated carbonyl to form a hemiacetal intermediate. Subsequent intramolecular cyclization, involving one of the remaining hydroxyl groups of the glycerol backbone, and elimination of a water molecule leads to the final cyclic acetal products. rsc.org The attack by the terminal hydroxyl group of glycerol forms the six-membered dioxane ring, while attack by the internal hydroxyl group forms the five-membered dioxolane ring.

A key challenge is to understand and control the factors that govern the ratio of these isomers. Studies with UiO-66 catalysts suggest that the dioxolane/dioxane ratio remains relatively constant throughout the reaction, indicating that interconversion between the two ring systems does not readily occur within the catalyst's pores, a phenomenon observed with other catalysts like zeolites. rsc.org Future research efforts will need to focus on:

Kinetic and Thermodynamic Modeling: Developing detailed models to understand the relative rates of formation of each isomer and their thermodynamic stabilities.

Solvent and Temperature Effects: Systematically studying how reaction parameters influence the kinetic versus thermodynamic product distribution.

Byproduct Identification: Characterizing minor products and understanding the side reactions that lead to their formation, such as the potential for phenylacetaldehyde self-condensation. wikipedia.org

Development of Advanced In-Situ Characterization Techniques

To fully understand and optimize the synthesis of phenylacetaldehyde glyceryl acetal, it is crucial to monitor the reaction in real-time. Advanced in-situ characterization techniques are emerging as powerful tools for this purpose, allowing researchers to observe the reaction as it happens, rather than relying on analysis of discrete samples. This provides invaluable data on reaction kinetics, mechanism, and the behavior of catalysts under operational conditions.

Emerging challenges and research directions include:

Applying In-Situ Spectroscopy: Techniques like Raman, Attenuated Total Reflectance Fourier-transform infrared (ATR-FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to monitor the concentrations of reactants, intermediates (like hemiacetals), and products in real-time. For instance, studies on similar glycerol acetalization reactions have successfully used in-situ Raman to track the intensity of characteristic bands and confirm reaction mechanisms.

High-Throughput Experimentation: Combining in-situ analysis with automated, parallel reactor systems to rapidly screen different catalysts, solvents, and temperature conditions.

Correlative Analysis: Integrating data from multiple in-situ techniques to build a more complete picture of the reaction dynamics. For example, simultaneously monitoring catalyst structural changes with X-ray diffraction while tracking species concentration with spectroscopy.

Desktop and Compact NMR: The use of compact, low-field NMR spectrometers presents an opportunity for real-time monitoring directly in a fume hood, providing kinetic data that is in good agreement with traditional high-field NMR and gas chromatography methods.

Integration into Circular Economy and Sustainable Chemical Manufacturing

The synthesis of this compound is a prime example of a process that aligns with the principles of a circular economy and green chemistry. The primary driver is the utilization of glycerol, an overabundant and low-cost byproduct from the biodiesel industry. rsc.org Transforming this waste stream into a high-value fragrance ingredient is a key aspect of "glycerol valorization."

Future research will aim to enhance the sustainability of the entire manufacturing process by addressing several challenges:

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product and minimizing waste. The acetalization reaction itself has a high atom economy, with water being the only byproduct.

Energy Efficiency: Developing catalysts that operate effectively at lower temperatures and pressures to reduce the energy consumption of the process.

Solvent Selection: Moving away from traditional, often hazardous, solvents like toluene (B28343) towards greener alternatives or solvent-free reaction conditions. google.com

Exploration of New Chemical Reactivity and Derivatization Opportunities

Beyond its direct use as a fragrance, this compound possesses a free primary hydroxyl group, which presents a valuable opportunity for further chemical modification. This functionality serves as a handle for synthesizing a range of new derivatives with potentially unique properties for applications in fine chemicals, materials, or pharmaceuticals. This area of research remains largely unexplored for this specific acetal but holds significant promise.

Future research directions could be inspired by work on analogous glycerol acetals and include:

Esterification and Etherification: Reacting the free hydroxyl group to produce esters or ethers. These derivatives could have modified scent profiles, different physical properties (like solubility or volatility), or could be designed as pro-fragrances that release the parent molecule under specific conditions.

Oxidation: Selective oxidation of the primary hydroxyl group to an aldehyde or a carboxylic acid would yield new bifunctional molecules. For example, oxidation of a similar glycerol acetal has been proposed as a route to produce 1,3-dihydroxyacetone, a tanning ingredient, by protecting the other hydroxyl groups within the acetal structure.

Polymer Chemistry: Using the hydroxyl group as an initiator or monomer for polymerization reactions, enabling the incorporation of the benzyl-acetal moiety into new polymer backbones or as a pendant group.

Synthesis of Novel Nitrones: The acetal can be hydrolyzed back to the aldehyde, which can then be reacted with hydroxylamine (B1172632) derivatives to form nitrones, a class of compounds investigated for their antioxidant properties.

Methodologies for Isomer-Specific Synthesis and Separation

A significant challenge in the production of this compound is controlling the isomeric composition of the final product. The reaction typically produces a mixture of five-membered (dioxolane) and six-membered (dioxane) rings, often with the dioxolane form predominating. rsc.orgthegoodscentscompany.com The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. rsc.org Since different isomers may have distinct sensory properties or physical characteristics, developing methods for isomer-specific synthesis or efficient separation is a key research goal.

Future work in this area will likely pursue two main strategies:

Selective Catalysis: Designing catalysts with specific pore geometries and active site configurations that sterically or electronically favor the formation of one isomer over the other. For example, the confinement effects within the pores of a zeolite or MOF could be engineered to selectively stabilize the transition state leading to either the dioxolane or dioxane product.

Advanced Separation Techniques: Developing scalable and efficient methods to separate the isomers from the product mixture. A promising approach is reactive distillation, which has been successfully applied to similar glycerol acetal systems. In this process, distillation is carried out in the presence of an acid catalyst. This promotes the interconversion of the isomers, and if one isomer is significantly more volatile, it can be continuously removed as the distillate, driving the equilibrium towards its formation.

Q & A

Q. What are the established synthesis protocols for phenylacetaldehyde glyceryl acetal, and how is its structural integrity validated?

this compound is synthesized via acid-catalyzed acetal formation between phenylacetaldehyde and glycerol. The reaction typically employs homogeneous catalysts (e.g., sulfuric acid) or heterogeneous solid acids (e.g., Amberlyst-15) under reflux conditions. Structural validation involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm acetal linkage formation and gas chromatography-mass spectrometry (GC-MS) to assess purity. Infrared (IR) spectroscopy identifies characteristic C-O-C stretching vibrations (1,050–1,100 cm⁻¹) .

Q. Which analytical techniques are recommended for purity assessment and quantification of this compound in complex matrices?

Gas chromatography with flame ionization detection (GC-FID) or high-performance liquid chromatography (HPLC) coupled with UV detection are standard for quantifying this compound. For trace analysis in flavor formulations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity. Method validation should include recovery studies using spiked matrices and comparison with certified reference standards (if available) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using solid acid catalysts, and what kinetic parameters should be monitored?

Solid acid catalysts (e.g., zeolites, sulfonated carbon) offer advantages in recyclability and reduced waste. Optimization involves screening catalyst loading (5–15 wt%), temperature (60–100°C), and solvent systems (e.g., toluene for azeotropic water removal). Reaction kinetics should be tracked via in situ Fourier-transform infrared (FTIR) spectroscopy to monitor carbonyl group conversion. By-product formation (e.g., diastereomers or unreacted glycerol) can be minimized by controlling reaction time and glycerol-to-aldehyde molar ratios (1.5:1–2:1) .

Q. What strategies resolve contradictions in spectral data for this compound, particularly in distinguishing diastereomers or hydrated forms?

Diastereomers arising from glycerol’s prochiral centers can be resolved using chiral stationary-phase GC or HPLC. For ambiguous NMR signals, 2D techniques (e.g., COSY, HSQC) clarify proton-proton and carbon-proton correlations. Computational chemistry tools (e.g., density functional theory (DFT) for predicting ¹³C chemical shifts) aid in structural assignments. Hydrated forms, if present, are identified via deuterium exchange experiments or dynamic vapor sorption (DVS) analysis .

Q. What methodologies are employed to evaluate the toxicological profile of this compound in food or fragrance applications?

Safety assessments follow the Joint FAO/WHO Expert Committee on Food Additives (JECFA) framework:

  • Cramer classification : Class III (structurally complex), prompting threshold of toxicological concern (TTC) evaluation (90 µg/person/day).
  • Metabolic profiling : In vitro assays (e.g., liver microsomes) identify metabolites; this compound is expected to hydrolyze into endogenous glycerol and phenylacetaldehyde.
  • Genotoxicity screening : Ames test and in vitro micronucleus assay, though structural alerts for genotoxicity are absent .

Q. How does the stability of this compound vary under different storage and processing conditions (e.g., pH, temperature, oxidation)?

Accelerated stability studies under ICH guidelines (40°C/75% RH) reveal degradation via hydrolysis. High-performance liquid chromatography (HPLC) tracks degradation products (e.g., phenylacetaldehyde). Oxidation stability is assessed via headspace GC-MS to detect volatile aldehydes. Buffered solutions (pH 3–8) and antioxidants (e.g., BHT) are tested to extend shelf life .

Q. How does this compound compare to structurally related acetals (e.g., dimethyl or ethylene acetals) in terms of flavor release and hydrolytic stability?

Comparative studies involve:

  • Hydrolysis kinetics : Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to measure release rates of phenylacetaldehyde.
  • Sensory analysis : Time-intensity profiling to assess prolonged flavor perception due to slower hydrolysis of the glyceryl acetal vs. dimethyl acetal.
  • Thermogravimetric analysis (TGA) : Higher thermal stability (decomposition >200°C) compared to volatile ethylene acetals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.